molecular formula C12H16F3NO4S B2843733 N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1334369-82-2

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2843733
CAS RN: 1334369-82-2
M. Wt: 327.32
InChI Key: MWDNVDIWCDOGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide, also known as TFB-TBOA, is a potent and selective blocker of glutamate transporters. It is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Cholesterol Colorimetric Assay

TOOS is employed in cholesterol quantification assays. It serves as a colorimetric reagent to measure cholesterol levels in biological samples. The reaction involves the enzymatic oxidation of cholesterol by cholesterol oxidase, producing hydrogen peroxide. TOOS reacts with hydrogen peroxide in the presence of peroxidase, leading to the formation of a colored product. The intensity of the color is directly proportional to the cholesterol concentration, allowing precise quantification .

Peroxidase Enzyme Assays

TOOS is a water-soluble reagent commonly used in peroxidase enzyme assays. Researchers utilize it to detect peroxidase activity in various biological systems. The assay relies on the peroxidase-catalyzed oxidation of substrates, resulting in the generation of colored or fluorescent products. TOOS enhances the sensitivity and specificity of these assays, making it a valuable tool in enzyme kinetics studies .

Antioxidant Research

Due to its ability to react with hydrogen peroxide, TOOS plays a role in antioxidant research. Scientists use it to assess the antioxidant capacity of compounds or biological samples. By measuring the reduction in TOOS absorbance caused by antioxidants, researchers gain insights into their free radical scavenging abilities. This application contributes to understanding oxidative stress and evaluating potential therapeutic agents .

Analytical Chemistry

TOOS finds applications in analytical chemistry, particularly in spectrophotometric methods. Its characteristic absorption spectrum allows precise quantification of analytes. Researchers use it as a chromogenic reagent for detecting various analytes, including phenolic compounds, amino acids, and metal ions. The TOOS-based assays provide reliable results and are widely used in laboratories .

Enzyme Kinetics Studies

In enzyme kinetics experiments, TOOS serves as a substrate for peroxidase enzymes. By monitoring the rate of TOOS oxidation, researchers can determine enzyme kinetics parameters such as Michaelis-Menten constants (Km) and maximum reaction rates (Vmax). These studies enhance our understanding of enzyme behavior and guide drug development efforts .

Biochemical Research

TOOS is a versatile compound used in various biochemical assays. Its stability, water solubility, and sensitivity make it suitable for diverse applications. Researchers studying enzyme-substrate interactions, enzyme inhibition, and enzyme activity modulation often incorporate TOOS into their experimental protocols .

properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4S/c1-11(17,8-20-2)7-16-21(18,19)10-5-3-9(4-6-10)12(13,14)15/h3-6,16-17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDNVDIWCDOGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide

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